molecular formula C18H18N2O5 B2720065 3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid CAS No. 930733-93-0

3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid

Cat. No. B2720065
CAS RN: 930733-93-0
M. Wt: 342.351
InChI Key: MXPIVFOESWQBOA-UHFFFAOYSA-N
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Description

The compound “3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 19282-94-1 . It has a molecular weight of 240.26 . The IUPAC name for this compound is 3-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O4/c14-8(15)4-7-13-9(16)11(12-10(13)17)5-2-1-3-6-11/h1-7H2,(H,12,17)(H,14,15) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 215-216 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound and its derivatives play a significant role in organic synthesis, particularly in reactions involving diazo compounds and lactones. The formation of benzofurans from cyclic 2-diazo-1,3-dicarbonyl compounds, through reactions with diketene in the presence of rhodium(II) salts, illustrates the chemical versatility and reactivity of these compounds. This process supports a mechanism involving the formation of a dioxaspirooctenone by a dipolar cycloaddition reaction, followed by the loss of carbon dioxide (Murphy et al., 2000).

Crystallography and Molecular Structure

The relationship between molecular and crystal structure in cyclohexane-5-spirohydantoin derivatives, including variations of the compound , showcases the influence of substituents on supramolecular arrangements. These arrangements are defined by interactions between hydantoin rings, highlighting the structural diversity achievable with different substituents (Graus et al., 2010).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-15(22)14-12(11-6-2-3-7-13(11)25-14)10-20-16(23)18(19-17(20)24)8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-10H2,(H,19,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPIVFOESWQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=C(OC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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